Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a pyrrolo[2,3-b]pyridine core with an ethyl ester group and an iodine atom at the 3-position[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_3{3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester](https://www.sigmaaldrich.com/US/en/product/aldrich/ade000945).
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrrolo[2,3-b]pyridine as the core structure[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Halogenation: 2,3-b ....
Esterification: The carboxylate group is introduced by reacting the intermediate with ethyl chloroformate or ethyl carbonate in the presence of a base[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the iodine atom or modify the pyrrolo[2,3-b]pyridine core.
Substitution: The iodine atom can be substituted with other functional groups, such as amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Reduced iodine derivatives or modified pyrrolo[2,3-b]pyridine structures.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound and its derivatives are studied for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases, such as cancer and infectious diseases[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_1{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in cancer therapy, it may inhibit specific signaling pathways or molecular targets, such as fibroblast growth factor receptors (FGFRs)[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester: Similar core structure but different ester group.
1H-Pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents and functional groups[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Uniqueness: Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core, iodine atom, and ethyl ester group, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-7(11)6-4-3-5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBUDDVEFJMARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)N=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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